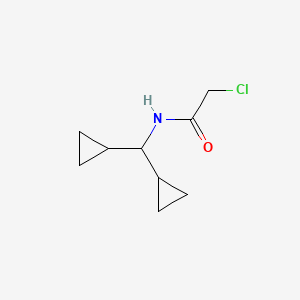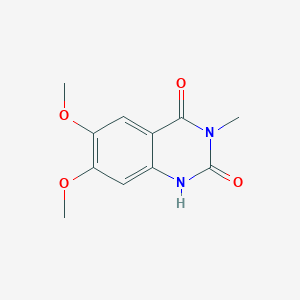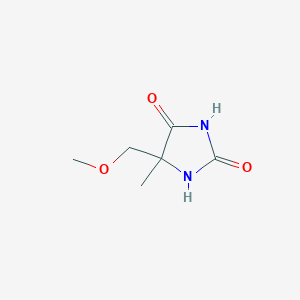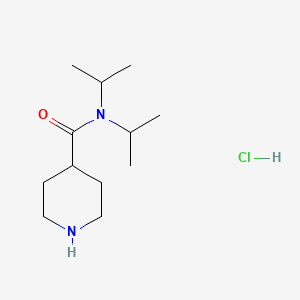
2-(2,5-Difluorobenzoyl)-6-methylpyridine
Übersicht
Beschreibung
2-(2,5-Difluorobenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorine-Containing Compounds Synthesis
- Researchers have explored the synthesis of fluorine-containing pyrido[1,2-a]quinazolin-6-ones by reacting 2-aminopyridine and 2-amino-5-methylpyridine with tetrafluorobenzoyl chloride, leading to N,N’-diaroylpyridinium salts. These salts are then converted to 6H-pyrido[1,2-a]quinazolin-6-ones, with the angular structure confirmed by various spectroscopy methods (Nosova et al., 2004).
Crystal Structure Analysis
- Studies on the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine have been conducted. These structures involve N—H…O hydrogen bonds and other noncovalent interactions, forming multidimensional framework structures (Thanigaimani et al., 2015).
Electrocatalytic Carboxylation
- An electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, yielding 6-aminonicotinic acid. This research highlights the potential for innovative and sustainable chemical synthesis methods (Feng et al., 2010).
Molecular Docking Studies
- Molecular docking studies have been performed on compounds containing the 6-methylpyridine moiety. These studies aim to understand the antimicrobial properties of such compounds, providing insights into potential applications in medicinal chemistry (Shyma et al., 2013).
Antimicrobial and Antifungal Activity
- Novel proton transfer compounds and their Cu(II) complexes derived from 2-amino-6-methylpyridine have been synthesized and tested for their antimicrobial and antifungal activities. This research could lead to the development of new pharmaceutical agents (İlkimen & Gülbandılar, 2022).
Carbonic Anhydrase Inhibitor Studies
- Compounds like 2-amino-6-methylpyridinium and its Cu(II) complexes have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies are significant for understanding the potential therapeutic applications of such compounds (Yenikaya et al., 2011).
Wirkmechanismus
Target of Action
It’s structurally related to 2,5-difluorobenzoyl chloride , which is used in the synthesis of various organic compounds
Mode of Action
Based on its structural similarity to 2,5-difluorobenzoyl chloride , it may interact with its targets through a similar mechanism. This could involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. More research is needed to confirm this hypothesis.
Biochemical Pathways
Given its structural similarity to 2,5-Difluorobenzoyl chloride , it may be involved in similar biochemical reactions These could include the synthesis of various organic compounds
Result of Action
Based on its structural similarity to 2,5-Difluorobenzoyl chloride , it may have similar effects. These could include changes in the structure and function of target molecules, potentially leading to various downstream effects. More research is needed to confirm these effects.
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRKEEFAJNDUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221434 | |
| Record name | (2,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-85-9 | |
| Record name | (2,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1421444.png)
![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)


![7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1421450.png)



![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)


![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)

![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)
